

Angophorol: An Inquiry into its Discovery and Natural Sources

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Compound of Interest

Compound Name: Angophorol

Cat. No.: B1149788

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note to the Reader: The term "**Angophorol**" does not correspond to a recognized compound in the scientific literature based on extensive database searches. It is plausible that this name is a misspelling, a novel yet uncatalogued substance, or a proprietary name not in the public domain. This guide will therefore focus on the known phytochemicals isolated from the genus Angophora, a group of eucalypts native to Eastern Australia, which is the likely origin of the user's query. The genus Angophora is known for producing a variety of bioactive compounds with potential therapeutic applications.

Introduction to the Genus Angophora

The genus Angophora belongs to the Myrtaceae family and is closely related to the well-known genera Eucalyptus and Corymbia.^{[1][2][3]} These plants, commonly known as "eucalypts" or "gum trees," are a rich source of essential oils and other secondary metabolites.^{[1][4]} While Eucalyptus species are extensively studied for their chemical constituents, the genus Angophora, comprising nine species, is comparatively less explored, presenting a frontier for phytochemical discovery.^{[2][5]}

Bioactive Compounds from Angophora Species

Recent research has led to the isolation and characterization of several novel compounds from Angophora species, demonstrating a range of biological activities.

β-Triketones: Woodsianones A and B

- **Discovery:** Woodsianones A and B are novel β-triketones discovered during a bioassay-guided fractionation of extracts from the flowers of *Angophora woodsiana*.[\[5\]](#)
- **Natural Source:** *Angophora woodsiana*, a species found in Eastern Australia.
- **Biological Activity:** These compounds have demonstrated antiplasmodial activity, suggesting potential for development as antimalarial agents.[\[5\]](#)

4-Phenylcoumarins: Costatamins A, B, and C

- **Discovery:** Costatamins A, B, and C are new 4-phenylcoumarins isolated from the Australian indigenous plant *Angophora costata*.[\[5\]](#) The discovery was the result of bioassay-guided isolation aimed at identifying new anti-inflammatory metabolites.[\[5\]](#)
- **Natural Source:** *Angophora costata*, also known as the Smooth-barked Apple, is native to Southern Queensland and New South Wales.[\[3\]](#)[\[5\]](#)
- **Biological Activity:** The costatamins have shown inhibitory effects on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 macrophages, indicating significant anti-inflammatory properties.[\[5\]](#)

Quantitative Data Summary

The following table summarizes the reported bioactivity of compounds isolated from *Angophora* species.

Compound Class	Specific Compound(s)	Natural Source	Bioactivity (IC ₅₀)	Reference
β-Triketones	Woodsianones A and B	Angophora woodsiana	Antiplasmodial activity (Specific IC ₅₀ not publicly available)	[5]
4-Phenylcoumarins	Costatamins A, B, and C	Angophora costata	Inhibition of NO production: 20–30 µg/mL	[5]
Inhibition of TNF-α release: 20–30 µg/mL				[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the typical experimental workflows for the isolation and characterization of bioactive compounds from Angophora species.

Isolation of Bioactive Compounds from Angophora

The isolation of compounds like woodsianones and costatamins generally follows a bioassay-guided fractionation approach.



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Bioassay-guided isolation workflow for Angophora compounds.

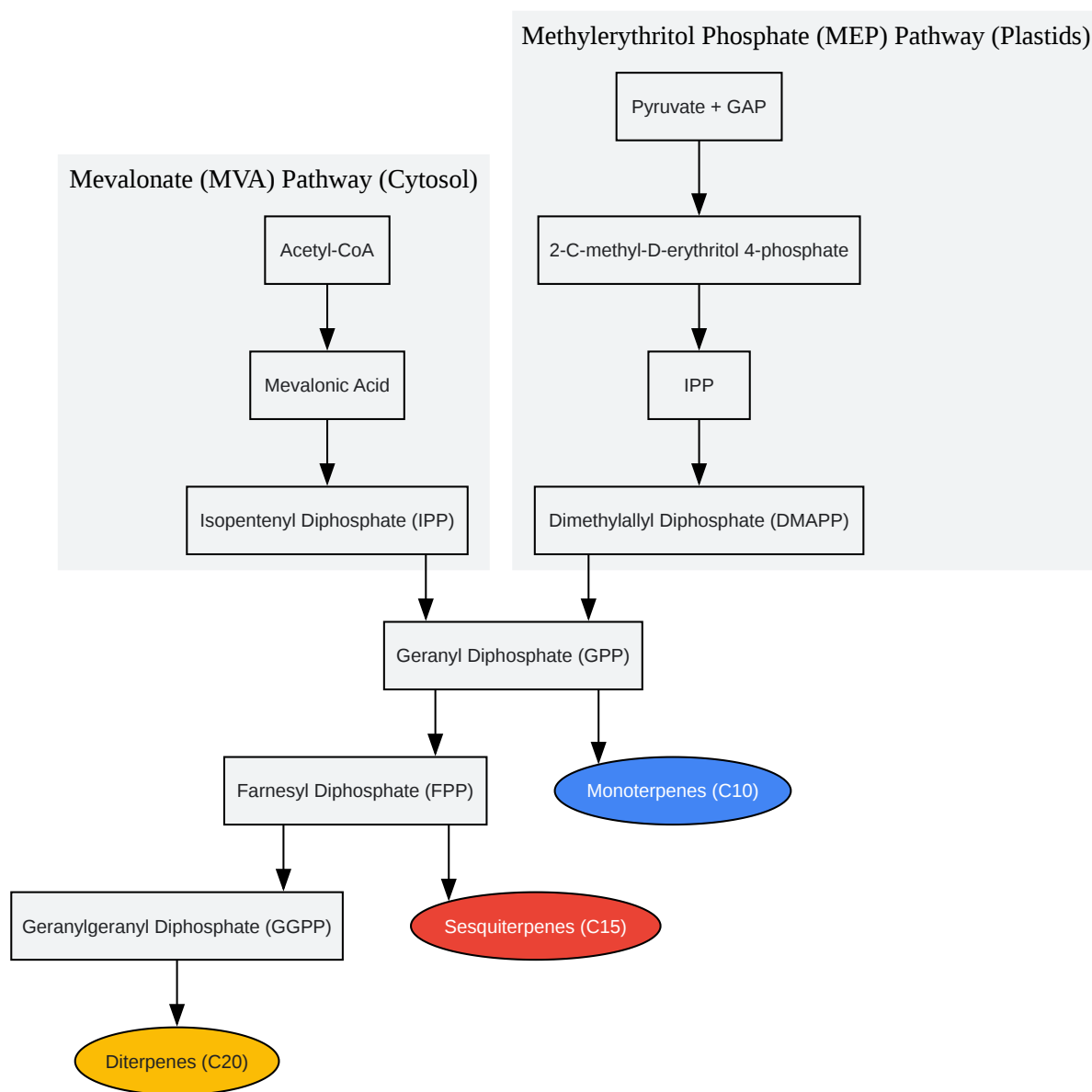
Characterization of Novel Compounds

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Technique	Purpose
Nuclear Magnetic Resonance (NMR)	Provides detailed information about the carbon-hydrogen framework of the molecule. 1D (^1H , ^{13}C) and 2D (COSY, HMBC, HSQC) NMR experiments are typically employed.
Mass Spectrometry (MS)	Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is often used for precise mass determination.
Infrared (IR) Spectroscopy	Identifies the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy	Provides information about the electronic transitions within the molecule, which can be indicative of the chromophore system.

Biosynthesis of Terpenoids in Related Eucalypts

While the specific biosynthetic pathways for the novel compounds in *Angophora* are not yet fully elucidated, the general pathways for the synthesis of terpenes, which are major constituents of *Eucalyptus* and likely *Angophora*, are well-established. The biosynthesis of terpenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs via two main pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.



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